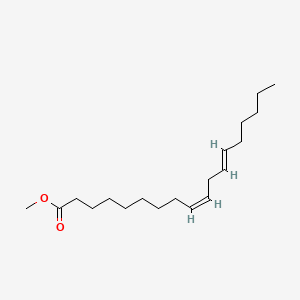

Methyl (9Z,12E)-octadeca-9,12-dienoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (9Z,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTJVINHCBCLGX-LFOHPMNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20221-26-5, 20221-27-6 | |

| Record name | Methyl 9,12-octadecadienoate, (9Z,12E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020221265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (9Z,12E)-octadeca-9,12-dienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020221276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (9Z,12E)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 9,12-OCTADECADIENOATE, (9Z,12E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDG72XSU9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Isomeric Considerations of Methyl Octadecadienoates

The systematic naming of organic compounds is crucial for unambiguous identification. Methyl (9Z,12E)-octadeca-9,12-dienoate's name provides a precise description of its molecular architecture. The "methyl" indicates a methyl ester, while "octadeca" signifies an 18-carbon chain. The descriptors "(9Z,12E)" are pivotal, specifying the geometry of the two double bonds located at the 9th and 12th carbon atoms. The "9Z" denotes a cis configuration at the ninth carbon, where the hydrogen atoms are on the same side of the double bond, introducing a characteristic bend in the chain. Conversely, "12E" indicates a trans configuration at the twelfth carbon, with hydrogen atoms on opposite sides, resulting in a more linear section of the molecule.

This specific compound is one of several geometric isomers of methyl octadecadienoate. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the case of methyl octadecadienoates, the isomers are distinguished by the cis or trans (Z or E) configuration of their double bonds. nist.govnih.gov

To better understand the isomeric landscape, a comparison with other common methyl octadecadienoate isomers is useful:

| Isomer Name | Configuration | Common Name |

| Methyl (9Z,12Z)-octadeca-9,12-dienoate | cis, cis | Methyl linoleate (B1235992) |

| Methyl (9E,12E)-octadeca-9,12-dienoate | trans, trans | Methyl linolelaidate |

| Methyl (9E,12Z)-octadeca-9,12-dienoate | trans, cis | - |

| This compound | cis, trans | - |

This table showcases the different geometric isomers of methyl octadecadienoate, highlighting the specific cis/trans configurations of their double bonds.

The naturally abundant form is methyl linoleate ((9Z,12Z)-isomer), which is a common component of many vegetable oils. larodan.com The (9Z,12E) isomer, while less common in nature, is of significant interest in various research fields, including pheromone chemistry. researchgate.netresearchgate.net

Contextualization Within Fatty Acid Methyl Esters Fames Research

Fatty acid methyl esters (FAMEs) are derivatives of fatty acids, typically produced through a process called transesterification, where fats or oils react with methanol (B129727). wikipedia.org This conversion is a cornerstone of the biodiesel industry, as FAMEs are the primary molecules in biodiesel. creative-proteomics.comf3centre.se Beyond their use as fuel, FAMEs serve as important intermediates and research tools in various scientific disciplines. researchgate.net

The analysis of FAMEs is a fundamental technique in lipidomics, the large-scale study of lipids in biological systems. creative-proteomics.com By converting fatty acids to their methyl esters, researchers can more easily separate and identify them using techniques like gas chromatography. aocs.org This "FAME profiling" allows for the characterization of the fatty acid composition of diverse biological samples, from microorganisms to plant oils. wikipedia.org

Methyl (9Z,12E)-octadeca-9,12-dienoate, as a specific FAME, is often studied within the context of conjugated linoleic acid (CLA) research. sigmaaldrich.comaocs.org CLAs are a group of isomers of linoleic acid that have conjugated double bonds. While the subject compound is not a conjugated system itself, its synthesis and biological activities are often compared and contrasted with those of CLA isomers. nih.gov For instance, research has explored the synthesis of hydroxylated derivatives of both linoleic acid and conjugated linoleic acids to investigate their potential biological activities. nih.gov

Significance of Stereochemistry in Biological and Chemical Studies

Stereoselective Synthesis Strategies for this compound

The primary method for synthesizing this compound involves the esterification of its corresponding free fatty acid, (9Z,12E)-octadeca-9,12-dienoic acid, with methanol (B129727). A common laboratory-scale protocol involves the acylation of the dienoic acid. This is typically achieved by first converting the carboxylic acid to a more reactive acid chloride, which is then reacted with methanol in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane (B109758) at low temperatures (e.g., 0°C). The progress of the reaction is monitored by thin-layer chromatography (TLC), and the final product is purified using flash chromatography.

A significant challenge in the synthesis of this specific isomer is achieving high stereoselectivity. One approach to introduce the desired stereochemistry involves the use of starting materials with pre-existing stereocenters or double bonds of the correct configuration. For instance, synthetic routes can be designed starting from derivatives of ricinoleic acid, which is (9Z, 12R)-12-hydroxyoctadec-9-enoic acid. wikipedia.org Although leading to a conjugated system, chemical manipulation is required to achieve the desired (9Z,12E) configuration. A Russian patent describes a method for producing the methyl ester of 9Z,11E-octadecadienoic acid from a 12-bromo-9Z-octadecenoic acid methyl ester, a derivative of ricinoleic acid. google.com This process utilizes an elimination reaction with 1,8-diazabicyclo nih.govresearchgate.netundecene (DBU) to create the conjugated double bond with high positional and stereospecificity. google.com While this patent focuses on the 9,11-isomer, the principles of using specific leaving groups and non-coordinating bases to control the E/Z geometry of the newly formed double bond are directly applicable to the synthesis of the 9,12-isomer.

| Parameter | Condition | Rationale/Effect |

| Starting Material | (9Z,12E)-octadeca-9,12-dienoic acid | Pre-existing correct stereochemistry simplifies the final esterification step. |

| Acylating Agent | Thionyl chloride (for acid chloride formation) | Increases the reactivity of the carboxylic acid for efficient esterification. |

| Base | Triethylamine | Neutralizes the HCl produced during the reaction, preventing acid-catalyzed isomerization. |

| Solvent | Anhydrous Dichloromethane | Provides a non-protic environment to prevent unwanted side reactions. |

| Temperature | 0°C | Minimizes the risk of isomerization and side product formation. |

| Purification | Flash Chromatography | Separates the desired product from starting materials and byproducts. |

Isomerization Pathways and Control (e.g., cis/trans isomerization)

A critical aspect of synthesizing this compound is the prevention of isomerization of the double bonds. The conjugated diene system is susceptible to rearrangement under various conditions, leading to the formation of other geometric isomers (e.g., 9E,12E; 9Z,12Z; 9E,12Z) or positional isomers.

Acid-catalyzed conditions are a primary cause of cis/trans isomerization in conjugated linoleic acid esters. Therefore, methods employing strong acids for esterification are generally avoided. Base-catalyzed methylation is considered a superior method for preparing fatty acid methyl esters from esterified lipids as it minimizes the risk of geometric isomerization. The use of a non-coordinating, sterically hindered base like DBU in elimination reactions, as mentioned in the Russian patent, is a key strategy to control the stereochemical outcome. google.com The reaction temperature and time are also crucial parameters to control. For instance, in the DBU-mediated elimination, maintaining a temperature between 10-40°C for a short duration of 5-10 minutes was found to be optimal for maximizing the yield of the desired isomer and preventing its subsequent isomerization to more stable all-trans products. google.com

| Factor | Condition to Avoid | Preferred Condition | Reason |

| Catalyst | Acidic catalysts (e.g., HCl, BF3) | Base catalysts (e.g., NaOCH3, Triethylamine) | Acidic conditions promote the formation of carbocation intermediates, which can lead to double bond migration and isomerization. |

| Temperature | High temperatures (e.g., >160°C) | Mild temperatures (e.g., 0-50°C) | Higher temperatures provide the activation energy for isomerization to more thermodynamically stable isomers (often all-trans). nih.gov |

| Reaction Time | Prolonged reaction times | Short and optimized reaction times | Longer exposure to reaction conditions increases the probability of isomerization. google.com |

| Reagents | Presence of water or protic solvents | Anhydrous conditions | Protic solvents can participate in addition-elimination reactions that may alter the stereochemistry. |

Chemoenzymatic and Targeted Catalytic Synthesis

Chemoenzymatic and targeted catalytic approaches offer highly specific and environmentally benign alternatives to traditional chemical synthesis for producing specific CLA isomers. These methods leverage the high stereoselectivity of enzymes.

One chemoenzymatic strategy involves a two-step process. In the first step, an enzyme is used to create a specific precursor, which is then chemically converted to the desired CLA isomer. For example, the enzyme lipoxygenase from barley seeds can be used to catalyze the oxidation of linoleic acid to produce hydroperoxy derivatives, such as methyl 9(S)-hydroperoxyoctadeca-10(E),12(Z)-dienoate (methyl 9(S)-HODE). researchgate.net This hydroperoxy derivative can then be chemically reduced to the corresponding hydroxy derivative, which is an analog of the target compound.

Another approach utilizes microbial enzymes. While many microorganisms produce a mixture of CLA isomers, specific strains can be selected for their ability to produce a high ratio of a particular isomer. For instance, Lactobacillus plantarum can convert linoleic acid into 10-hydroxy-cis-12-octadecenoic acid. This intermediate can then be chemically dehydrated to yield a conjugated system. While this specific example leads to the cis-9,trans-11 isomer, the principle of using a microbial biotransformation to generate a key intermediate is a viable strategy. Further research into microbial enzymes with different specificities could lead to the direct production of the (9Z,12E) isomer.

Lipases are also employed in chemoenzymatic synthesis, primarily for the esterification step under mild conditions that preserve the stereochemistry of the fatty acid. The use of immobilized lipases, such as those from Rhizomucor miehei, can facilitate the reaction and allow for easy separation and reuse of the biocatalyst. researchgate.net

| Enzyme/Catalyst | Substrate | Product/Intermediate | Significance |

| Barley Seed Lipoxygenase | Linoleic Acid | Methyl 9(S)-hydroperoxyoctadeca-10(E),12(Z)-dienoate | Demonstrates stereospecific oxidation to create a precursor for derivatization. researchgate.net |

| Lactobacillus plantarum | Linoleic Acid | 10-hydroxy-cis-12-octadecenoic acid | Example of microbial biotransformation to a key intermediate for further chemical conversion. |

| Rhizomucor miehei Lipase | (9Z,12E)-octadeca-9,12-dienoic acid & Methanol | This compound | Catalyzes esterification under mild, non-isomerizing conditions. researchgate.net |

Derivatization in Synthetic Schemes for Analog Generation

This compound can serve as a starting material for the synthesis of various analogs with potentially novel biological activities. The double bonds and the ester group are the primary sites for chemical modification.

Oxidation: The double bonds can be oxidized to form a variety of products. For example, epoxidation can yield mono- or diepoxides. More aggressive oxidation can lead to cleavage of the carbon-carbon double bonds. The allylic positions (C8 and C14) are also susceptible to oxidation, which can introduce hydroxyl or keto groups.

Hydroxylation: As demonstrated in chemoenzymatic synthesis, hydroxyl groups can be introduced at specific positions. For example, the synthesis of methyl 9(S)-hydroxy-10(E),12(Z)-octadecadienoate (methyl 9(S)-HODE) from linoleic acid showcases the potential to create hydroxylated analogs. researchgate.net These hydroxylated derivatives are of interest for their potential anti-inflammatory properties. nih.gov

Reduction: The double bonds can be partially or fully hydrogenated. Catalytic hydrogenation can reduce the double bonds to form methyl (Z)-octadec-9-enoate, methyl (E)-octadec-12-enoate, or fully saturated methyl stearate. The choice of catalyst and reaction conditions can influence the selectivity of the reduction.

Other Derivatizations: The ester group can be hydrolyzed back to the carboxylic acid or transesterified with other alcohols to produce different ester analogs. The double bonds can also undergo other addition reactions, such as halogenation or cyclopropanation, to generate a diverse library of compounds for biological screening.

| Reaction Type | Reagents/Conditions | Product Type | Potential Application |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Epoxides | Synthetic intermediates |

| Hydroxylation | Lipoxygenase, SeO2 | Hydroxylated derivatives | Bioactive compounds with anti-inflammatory potential nih.gov |

| Reduction | H2/Catalyst (e.g., Pd/C) | Saturated or mono-unsaturated esters | Altering physical properties and metabolic stability |

| Ester Hydrolysis | Base or acid catalysis | Free fatty acid | Precursor for other derivatives (e.g., amides) |

Chromatographic Separations

Gas Chromatography (GC) Methodologies for Isomer Resolution

Gas chromatography (GC), particularly when coupled with highly polar capillary columns, is a powerful technique for separating FAME isomers, including the geometric isomers of octadecadienoate. oup.comresearchgate.net The key to resolving these closely related compounds lies in the choice of the stationary phase. nih.gov

Highly polar cyanopropyl polysiloxane stationary phases, such as those found in columns like the SP-2560 or CP-Sil 88, are exceptionally effective for this purpose. oup.comresearchgate.netnih.gov These columns, often with lengths of 100 meters or more, provide the high resolution needed to separate cis and trans isomers. cabidigitallibrary.orgresearchgate.net The separation mechanism is based on the polarity of the stationary phase, which allows for the resolution of isomers based on their geometric configuration. nih.gov On these cyanopropyl-based columns, trans isomers typically elute before their corresponding cis isomers. restek.com For instance, the (9Z,12E) isomer can be resolved from the (9Z,12Z) isomer, which often elutes earlier.

Temperature programming is another critical parameter. Isothermal operation at a specific temperature, for example, 180°C, has been shown to minimize the overlapping of peaks for C18:1 isomers on SP-2560 columns. researchgate.net A rapid and robust GC-Mass Spectrometry (MS) method using a polar cyano-column can achieve separation of geometric and positional isomers in under 20 minutes. nih.gov

Table 1: Example GC Column and Conditions for FAME Isomer Separation

| Parameter | Specification |

| Column Type | SP-2560 |

| Stationary Phase | Highly Polar Biscyanopropyl Polysiloxane |

| Dimensions | 100 m x 0.25 mm ID, 0.20 µm film thickness |

| Carrier Gas | Hydrogen or Helium |

| Temperature Program | Isothermal at 180°C for optimal C18 isomer separation |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

High-Performance Liquid Chromatography (HPLC) Applications for Separation of Products

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for preparative scale purification and for analyzing samples that are sensitive to the high temperatures used in GC. researchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode used for FAME analysis. researchgate.netsielc.com

For the specific challenge of separating geometric isomers of conjugated linoleic acids, silver ion HPLC (Ag+-HPLC) is a highly effective technique. cabidigitallibrary.org The separation mechanism in Ag+-HPLC involves the formation of reversible charge-transfer complexes between the silver ions impregnated on the stationary phase and the double bonds of the fatty acid esters. The strength of this interaction depends on the number, position, and geometry of the double bonds. Cis double bonds interact more strongly with the silver ions than trans double bonds, leading to longer retention times. This allows for the effective separation of isomers like (9Z,12E)-octadeca-9,12-dienoate from other cis/trans and trans/trans isomers.

RP-HPLC methods can use columns like a C18 with a mobile phase typically consisting of acetonitrile (B52724) and water. sielc.comtheanalyticalscientist.com This method is scalable and can be used for isolating impurities or for preparative separations. sielc.com

Table 2: HPLC Method Parameters for FAME Analysis

| Parameter | Specification |

| Technique | Silver Ion HPLC (Ag+-HPLC) or Reversed-Phase HPLC (RP-HPLC) |

| Column (RP-HPLC) | C18 (e.g., YMC-Triart C18 ExRS) theanalyticalscientist.com |

| Mobile Phase (RP-HPLC) | Acetonitrile/Water/Tetrahydrofuran mixtures theanalyticalscientist.com |

| Detection | UV Detector, Evaporative Light Scattering Detector (ELSD), or MS |

| Application | Separation of geometric isomers, preparative purification researchgate.netsielc.com |

Specialized Column Chemistries and Stationary Phases for Complex Mixtures

The resolution of complex FAME mixtures, which can contain numerous positional and geometric isomers, necessitates the use of specialized column chemistries. nih.gov For GC, the most effective stationary phases are highly polar, with a high percentage of cyanopropyl content. nih.govcabidigitallibrary.org

Highly Polar Cyanopropyl Polysiloxane Phases (e.g., SP-2560, CP-Sil 88, Rt-2560): These are considered the gold standard for separating cis and trans isomers of FAMEs. researchgate.netnih.govrestek.com Their high polarity provides selectivity based on the configuration of the double bonds. restek.com Columns with 100% biscyanopropyl polysiloxane are frequently used to resolve complex mixtures found in food and biological samples. cabidigitallibrary.org

Ionic Liquid Stationary Phases (e.g., SLB-IL111): These represent a newer class of extremely polar GC columns that can offer unique selectivity and even higher resolution for challenging FAME isomer separations, including those that are difficult to resolve on conventional cyanopropyl columns. researchgate.net

For HPLC, the most specialized chemistry for isomer separation is:

Silver Ion (Ag+) Columns: These columns, used in Ag+-HPLC, have a stationary phase (typically silica) that is chemically bonded or impregnated with silver ions. This specific chemistry is unparalleled for separating unsaturated compounds based on the geometry of their double bonds. researchgate.netcabidigitallibrary.org

Spectrometric Characterization

While chromatography separates the isomers, spectrometry is required for their definitive identification and structural elucidation.

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

When coupled with Gas Chromatography (GC-MS), Mass Spectrometry is a primary tool for identifying FAMEs. nih.gov In the electron ionization (EI) mode, this compound will produce a characteristic mass spectrum. The molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 294.5. nih.gov

The fragmentation pattern provides structural information, although locating the exact position of double bonds in conjugated systems can be challenging with standard EI-MS alone. The fragmentation of linoleate (B1235992) methyl esters typically involves a series of cleavages of the hydrocarbon chain. researchgate.net However, the spectra of different positional and geometric isomers are often very similar.

To overcome this, derivatization techniques can be employed prior to GC-MS analysis. For instance, converting the fatty acids into DMOX (4,4-dimethyloxazoline) derivatives produces diagnostic fragments that allow for the unambiguous determination of double bond positions. aocs.org Another method involves forming Diels-Alder adducts with reagents like 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), which yields fragments indicative of the original conjugated diene structure. aocs.org

Table 3: Key Mass Spectrometry Data for Methyl octadeca-9,12-dienoate

| Ion Type | m/z Value | Significance |

| Molecular Ion (M+) | 294 | Represents the intact molecule |

| Characteristic Fragments | 67, 81, 95 | Common fragments in the mass spectra of isomeric C18:2 methyl esters researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of this compound, as it provides detailed information about the connectivity and stereochemistry of the molecule. researchgate.netcore.ac.uksemanticscholar.org

¹H NMR Spectroscopy: The proton NMR spectrum is particularly useful for determining the geometry of the double bonds. aocs.org The olefinic protons (–CH=CH–) of the conjugated system resonate in a characteristic region of the spectrum, typically between 5.2 and 6.4 ppm. mdpi.com The coupling constants (J-values) between adjacent olefinic protons are diagnostic of the double bond geometry: a large coupling constant (typically 14–16 Hz) indicates a trans configuration, while a smaller coupling constant (10–12 Hz) indicates a cis configuration. For the (9Z,12E) isomer, distinct signals corresponding to the protons on the cis double bond and the trans double bond would be observed with their characteristic coupling constants. aocs.org The "inner" olefinic protons (at C-10 and C-11) are typically shifted further downfield compared to the "outer" olefinic protons (at C-9 and C-12). mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the olefinic carbons (typically in the range of 120–135 ppm) are also sensitive to the geometry of the double bonds. nih.gov The carbonyl carbon of the ester group appears significantly downfield (around 174 ppm), and the methoxy (B1213986) group (–OCH₃) has a characteristic signal around 51 ppm. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): This is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the numerous methylene (B1212753) signals in the aliphatic chain. core.ac.uk

Table 4: Typical NMR Chemical Shift Ranges for this compound (in CDCl₃)

| Atom(s) | Technique | Typical Chemical Shift (ppm) | Notes |

| Olefinic Protons (C9-H to C12-H) | ¹H NMR | 5.2 - 6.4 | "Inner" protons (C10, C11) are downfield of "outer" protons (C9, C12). mdpi.com |

| Methoxy Protons (-OCH₃) | ¹H NMR | ~3.67 | Singlet |

| α-Methylene Protons (-CH₂-COOCH₃) | ¹H NMR | ~2.30 | Triplet |

| Allylic Protons | ¹H NMR | ~2.0 - 2.2 | aocs.org |

| Carbonyl Carbon (C=O) | ¹³C NMR | ~174 | |

| Olefinic Carbons (C9 to C12) | ¹³C NMR | 120 - 135 | nih.gov |

| Methoxy Carbon (-OCH₃) | ¹³C NMR | ~51.4 | researchgate.net |

| α-Methylene Carbon (-CH₂-COOCH₃) | ¹³C NMR | ~34.1 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful non-destructive techniques for the structural elucidation of this compound, providing key information on its functional groups and conjugation.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the characteristic functional groups and the geometry of the double bonds within the molecule. The presence of a trans double bond in the (9Z,12E) isomer gives rise to a distinct absorption band that is absent in the all-cis (9Z,12Z) isomer.

Key IR absorption peaks for this compound include a strong absorption band around 1742 cm⁻¹ which is characteristic of the ester carbonyl (C=O) stretching vibration. The crucial difference for distinguishing geometric isomers lies in the out-of-plane C-H bending vibrations. The trans double bond at the C12 position results in a noticeable absorption peak in the 990–944 cm⁻¹ region, while the cis double bond at the C9 position shows a weaker band. In contrast, the all-cis isomer, methyl (9Z,12Z)-octadeca-9,12-dienoate, lacks the strong absorption band associated with the trans configuration. spectra-analysis.com

Table 1: Key Infrared (IR) Absorption Bands for Methyl Linoleate Isomers

| Functional Group | Wavenumber (cm⁻¹) | Isomer | Significance |

|---|---|---|---|

| Ester Carbonyl (C=O) | ~1742 | (9Z,12E) and (9Z,12Z) | Confirms the presence of the methyl ester group. |

| trans-C=C bond | 990–944 | (9Z,12E) | Strong absorption indicating the trans geometry at the C12 position. |

| cis-C=C bond | ~720 | (9Z,12Z) | Characteristic absorption for cis double bonds. |

| =C-H stretch | >3000 | (9Z,12E) and (9Z,12Z) | Indicates the presence of unsaturated C-H bonds. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. For non-conjugated systems like this compound, the absorption in the UV region is relatively weak. capes.gov.br However, upon conjugation, which can occur during oxidation or isomerization, a strong absorption band appears. The generation of conjugated diene hydroperoxides during oxidation leads to a characteristic absorption maximum around 234 nm. researchgate.net This property is exploited to monitor the oxidation of linoleate esters.

Coupled Analytical Systems and Emerging Approaches

To overcome the limitations of individual analytical techniques, coupled or hyphenated systems are increasingly employed. These methods offer enhanced selectivity and sensitivity, providing more comprehensive information about the sample.

Electrochemistry-Mass Spectrometry (EC-MS) for Oxidation Monitoring

Electrochemistry coupled with mass spectrometry (EC-MS) is an emerging and powerful technique for monitoring the oxidation of lipids like this compound in real-time. This hyphenated system allows for the electrochemical generation of oxidation products and their immediate detection and identification by mass spectrometry.

The oxidation of methyl linoleate can be initiated electrochemically, simulating cellular oxidative stress. The resulting reaction mixture, containing a variety of oxidation products, can be directly introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used in EC-MS that allows for the analysis of thermally labile molecules, such as hydroperoxides, without significant fragmentation. researchgate.net

During the oxidation of methyl linoleate, a cascade of reactions leads to the formation of various products, including hydroperoxides, hydroxides, and aldehydes. EC-MS can monitor the formation of these species by detecting their corresponding molecular ions and characteristic fragment ions. For instance, the initial oxidation products, methyl linoleate hydroperoxides, can be identified. Further oxidation and degradation products can also be tracked, providing a detailed picture of the oxidation process.

Sample Preparation and Derivatization for Enhanced Analysis (e.g., TMS derivatization)

Proper sample preparation is a critical step for the accurate analysis of this compound, especially when using gas chromatography (GC)-based methods. Derivatization is a common strategy to improve the volatility and thermal stability of the analyte, as well as to enhance its chromatographic and mass spectrometric properties.

Trimethylsilyl (B98337) (TMS) Derivatization:

Trimethylsilylation is a widely used derivatization technique for fatty acids and their esters. nih.gov In this process, an active hydrogen in the molecule (for instance, in a hydroxyl group of an oxidation product) is replaced by a trimethylsilyl group (-Si(CH₃)₃). While this compound itself does not have an active hydrogen for derivatization, its oxidation products, such as hydroxylated derivatives, can be readily derivatized.

The benefits of TMS derivatization for the analysis of oxidized methyl linoleate include:

Increased Volatility: The TMS ethers are more volatile than the corresponding hydroxyl compounds, leading to better peak shapes and shorter retention times in GC.

Enhanced Thermal Stability: Derivatization protects the thermally labile hydroxyl groups, preventing their degradation at the high temperatures of the GC inlet and column. nih.gov

Characteristic Mass Spectra: The TMS derivatives produce characteristic fragmentation patterns in mass spectrometry, which can aid in structure elucidation. The presence of the TMS group results in specific ions that are indicative of the derivatized molecule. nist.gov

For the analysis of complex mixtures containing this compound and its oxidation products, a typical workflow would involve the extraction of the lipids, followed by a derivatization step using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and subsequent analysis by GC-MS. nih.gov

Investigational Biological Activities and Mechanistic Studies

Modulation of Cellular and Molecular Pathways

Enzyme Modulation and Inhibition Kinetics (e.g., α-glucosidase, COX-2)

There is no specific information available in the reviewed scientific literature regarding the modulation or inhibition kinetics of Methyl (9Z,12E)-octadeca-9,12-dienoate on enzymes such as α-glucosidase or cyclooxygenase-2 (COX-2). Studies on these enzymes typically involve other classes of compounds or different isomers of fatty acid esters.

Influence on Gene Expression and Cellular Signaling Pathways

Detailed studies outlining the specific influence of this compound on gene expression and cellular signaling pathways have not been identified. While general statements suggest that related linoleate (B1235992) compounds may exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes, these findings are not specific to the (9Z, 12E) isomer. Research on structurally similar but distinct molecules has shown modulation of pathways like STAT3, NF-κB, and MAPK, but these results cannot be directly attributed to this compound.

Interaction with Specific Molecular Targets

No molecular docking simulations or experimental studies detailing the interaction of this compound with specific molecular targets were found in the available literature.

In Vitro Cellular Responses

Anti-inflammatory Mechanisms and Pathways

Specific in vitro studies investigating the anti-inflammatory mechanisms of this compound are not documented. Consequently, there is no available data on its effects on inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or prostaglandins (B1171923) in cellular models like lipopolysaccharide (LPS)-stimulated macrophages.

Antioxidant Defense Systems and Radical Scavenging

While general claims suggest that this compound possesses antioxidant properties, specific scientific studies providing quantitative data, such as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) or other radical scavenging assays, are absent from the reviewed literature. There is no specific data on its ability to influence antioxidant defense enzymes like superoxide (B77818) dismutase (SOD) or catalase.

In Vivo Animal Models and Biochemical Outcomes

There is a lack of specific in vivo studies investigating the systemic anti-inflammatory effects of this compound. However, research on structurally similar compounds provides some insight. A study on (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, isolated from the plant Ehretia dicksonii, demonstrated anti-inflammatory activity in a mouse model. nih.gov This compound was shown to suppress inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) on mouse ears. nih.gov The study highlights that specific structural features, including the hydroxylation and the configuration of double bonds, are crucial for the observed biological activity. nih.gov

In vivo animal studies specifically examining the effects of this compound on lipid metabolism and adipogenesis (the formation of fat cells) have not been identified in the reviewed literature. The impact of various CLA isomers on body composition and fat deposition is an area of active research, but specific data for this methyl ester isomer is not currently available.

No animal studies investigating the specific role of this compound in the processes of carcinogenesis (cancer development) or atherogenesis (plaque buildup in arteries) were found in the available scientific literature.

Several studies have identified "9,12-octadecadienoic acid, methyl ester" as a component of plant oils and extracts exhibiting antimicrobial properties, although the specific isomer is often not specified.

For example, oil extracted from the seeds of Lepidium sativum was found to contain 9,12-Octadecadienoic acid, methyl ester, and showed broad-spectrum antimicrobial action against a range of bacteria and the fungus Candida albicans. scienceopen.com Similarly, derivatives of 9,12-octadecadienoic acid have been synthesized and evaluated for their antimicrobial potential, with some showing activity against both Gram-positive and Gram-negative bacteria. researchgate.net Extracts from the marine brown algae Padina pavonica containing the (Z,Z) isomer of 9,12-octadecadienoic acid methyl ester were also reported to have anti-inflammatory, antioxidant, and anticancer properties. ekb.eg These findings suggest that methyl esters of octadecadienoic acid are a promising class of compounds for antimicrobial research.

| Source Organism/Method | Compound Mentioned | Tested Microorganisms | Observed Activity | Reference |

|---|---|---|---|---|

| Lepidium sativum Seed Oil | 9,12-Octadecadienoic acid, methyl ester (isomer not specified) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica, Klebsiella pneumoniae, Candida albicans | Broad-spectrum antimicrobial activity observed. | scienceopen.com |

| Synthetic Derivatives | Derivatives of 9,12-octadecadienoic acid | Gram-positive and Gram-negative bacteria | Certain nitrophenyl esters were found to be active against bacterial strains. | researchgate.net |

| Padina pavonica (Brown Algae) | 9,12-Octadecadienoic acid (Z,Z)-, methyl ester | Not specified in antimicrobial context | Reported to have anti-inflammatory and anti-cancer activity. | ekb.eg |

Metabolism, Biotransformation, and Pharmacokinetics in Non Human Systems

Enzymatic Pathways of Biotransformation and Catabolism

The biotransformation of conjugated linoleic acid (CLA) methyl esters, including presumably methyl (9Z,12E)-octadeca-9,12-dienoate, involves a series of enzymatic pathways similar to those for other fatty acids, primarily desaturation and elongation. In preclinical models, particularly rodents, dietary CLA is metabolized through these pathways, leading to the formation of longer-chain polyunsaturated fatty acids.

The primary enzymatic steps involved are:

Δ6-Desaturation: This is a key initial step in the metabolism of CLA. The enzyme Δ6-desaturase introduces a double bond at the 6th carbon position.

Elongation: Following desaturation, the fatty acid chain is elongated by two carbons.

Δ5-Desaturation: A subsequent desaturation step can occur, introducing a double bond at the 5th carbon position.

This metabolic cascade results in the conversion of an 18-carbon CLA into 20-carbon conjugated fatty acids. researchgate.net For instance, research in rodents has characterized a pathway starting with a Δ6-desaturation step, followed by elongation, and then a probable Δ5-desaturation step. researchgate.net It has been observed that CLA and linoleic acid likely compete for the same desaturase and elongase enzyme systems. oup.com This competition can lead to a decrease in the metabolites of linoleic acid, such as arachidonic acid, when CLA is supplemented in the diet. oup.com

Furthermore, the metabolism of CLA can influence the activity of other key enzymes involved in lipid metabolism. Studies in mice have shown that certain isomers of octadecadienoic acid can affect hepatic enzyme activities, including fatty acid synthetase and acetyl-CoA carboxylase. nih.gov While the trans-9,trans-12 isomer showed little influence on many of these enzymes, it was suggested to lower liver delta 9-desaturase activity. nih.gov

Identification and Characterization of Metabolites

Upon administration in preclinical models, methyl esters of CLA are hydrolyzed to their corresponding free fatty acids and then undergo metabolic transformations. The resulting metabolites are found incorporated into various tissues and lipid fractions.

Key metabolites identified in rodent studies include:

Conjugated C18:3 fatty acids: Resulting from the initial Δ6-desaturation of C18:2 CLA. researchgate.netnih.gov

Conjugated C20:3 fatty acids: Formed through the elongation of the C18:3 metabolite. researchgate.netnih.gov

Conjugated C20:4 fatty acids: A product of the Δ5-desaturation of the C20:3 metabolite. researchgate.netnih.gov

In rats fed a diet containing CLA, these conjugated diene (CD) metabolites (CD 18:3, CD 20:3, and CD 20:4) were significantly elevated in the liver. nih.govpsu.edu Studies have also identified various hydroxylated metabolites. For example, the autoxidation of conjugated linoleic acid methyl ester can lead to the formation of methyl hydroxyoctadecadienoates. nih.gov

| Metabolite | Metabolic Pathway | Preclinical Model | Reference |

|---|---|---|---|

| Conjugated cis-6, cis-9, trans-11 C18:3 | Δ6-Desaturation | Rodents | researchgate.net |

| Conjugated cis-8, cis-11, trans-13 C20:3 | Elongation | Rodents | researchgate.net |

| Conjugated cis-5, cis-8, cis-11, trans-13 C20:4 | Δ5-Desaturation | Rodents | researchgate.net |

| Methyl hydroxyoctadecadienoates | Autoxidation | In vitro | nih.gov |

Absorption, Distribution, and Elimination Profiles in Preclinical Models

The pharmacokinetic profile of CLA methyl esters has been investigated in several preclinical models, providing insights into their absorption, distribution, and elimination.

Absorption: Studies in rats have demonstrated that conjugated linoleic acids, whether administered as free fatty acids or triacylglycerols, are well-absorbed. nih.gov It is expected that methyl esters of CLA, such as this compound, would also exhibit high absorption following oral administration, likely after hydrolysis to the free fatty acid in the gastrointestinal tract. Research has shown that the apparent digestibility for total fatty acids, including CLA, is high in rats. nih.gov

Distribution: Following absorption, CLA and its metabolites are distributed to various tissues and incorporated into different lipid fractions. In rats, dietary CLA is incorporated into hepatic lipids. nih.gov Studies have shown that conjugated diene fatty acids, including C18:2, C18:3, and C20:3, are primarily incorporated into neutral lipids in the liver, in contrast to non-conjugated fatty acids like linoleic acid which are mainly found in phospholipids. nih.govpsu.edu However, the C20:4 conjugated metabolite was found to be predominantly enriched in phosphatidylserine (B164497) and phosphatidylinositol. nih.govpsu.edu

The distribution of CLA metabolites in the liver of rats fed a high CLA diet is summarized in the table below.

| Metabolite | Primary Lipid Fraction in Liver | Preclinical Model | Reference |

|---|---|---|---|

| CD 18:2, CD 18:3, CD 20:3 | Neutral Lipids | Rat | nih.govpsu.edu |

| CD 20:4 | Phosphatidylserine, Phosphatidylinositol | Rat | nih.govpsu.edu |

Elimination: Specific studies detailing the elimination kinetics and pathways for this compound are not readily available. However, as with other fatty acids, it is anticipated that the compound and its metabolites are ultimately catabolized for energy via β-oxidation or eliminated after incorporation into more complex lipids.

Chemical Reactivity and Derivatization for Research Applications

Oxidation Products and Mechanisms of Degradation

The presence of two double bonds in the structure of methyl (9Z,12E)-octadeca-9,12-dienoate makes it susceptible to oxidation through various mechanisms, including autoxidation, photooxidation, and enzymatic oxidation. These processes lead to the formation of a complex mixture of degradation products.

Autoxidation, a free-radical-mediated process, is a primary pathway for the degradation of polyunsaturated fatty acid esters. In the case of linoleate (B1235992) isomers, this process is initiated by the abstraction of a hydrogen atom from the allylic methylene (B1212753) group (C-11), which is activated by the two adjacent double bonds. This generates a pentadienyl radical intermediate that can then react with molecular oxygen to form hydroperoxy radicals. These radicals can subsequently abstract a hydrogen atom from another molecule, propagating the chain reaction and leading to the formation of hydroperoxides. For conjugated linoleic acid (CLA) methyl esters, autoxidation has been shown to yield conjugated diene allylic monohydroperoxides as primary products. nih.govresearchgate.net While specific studies on the (9Z,12E)-isomer are limited, it is expected to form a mixture of hydroperoxides at positions 9, 10, 12, and 13. Further degradation of these hydroperoxides can lead to the formation of a variety of secondary oxidation products, including aldehydes, ketones, alcohols, and shorter-chain fatty acids, which contribute to the development of rancidity in fats and oils. researchgate.net

Thermal degradation of linoleate isomers, particularly at elevated temperatures, can lead to both isomerization and oxidation. rsc.org Heating can cause the cis double bond to isomerize to the more stable trans configuration. In the presence of oxygen, thermal treatment accelerates the oxidation process, resulting in the formation of a complex mixture of volatile and non-volatile degradation products. nih.gov These can include various aldehydes, ketones, and hydrocarbons arising from the cleavage of the carbon chain.

Photooxidation, initiated by light in the presence of a photosensitizer, is another important degradation pathway. This process can proceed via a free-radical mechanism similar to autoxidation or through the involvement of singlet oxygen. Singlet oxygen can react with the double bonds via an ene reaction to form hydroperoxides at different positions than those typically formed during autoxidation. For conjugated linoleic acid methyl esters, photooxidation can lead to a different profile of hydroperoxide isomers compared to autoxidation. nih.gov

Table 1: Major Primary Oxidation Products of Linoleate Isomers

| Oxidation Type | Primary Products |

| Autoxidation | Conjugated diene hydroperoxides |

| Photooxidation | Non-conjugated and conjugated hydroperoxides |

| Enzymatic Oxidation | Hydroxy, epoxy, and keto derivatives |

Reduction and Other Chemical Transformation Reactions

The double bonds in this compound are amenable to various reduction reactions. Catalytic hydrogenation is a common method to reduce the double bonds. Depending on the catalyst and reaction conditions, either partial or complete reduction can be achieved. For complete saturation, a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can be used to convert the dienoate to methyl stearate.

Partial and selective reduction of the double bonds is also possible. For instance, diimide, generated in situ from reagents like hydrazine (B178648) and an oxidizing agent or from the thermal decomposition of azodicarboxylates, can selectively reduce non-polarized double bonds. This reaction typically proceeds with syn-addition of hydrogen and can be useful for the selective reduction of one of the double bonds.

Hydrazine can also be used for the partial reduction of polyunsaturated fatty acids. This method can be controlled to yield a mixture of monoenoic and dienoic isomers.

Other chemical transformations can also be performed on the double bonds. For example, epoxidation using peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) would yield mono- and di-epoxides. Halogenation reactions can also occur across the double bonds.

Synthesis of Bioactive Derivatives and Analogs for Structure-Activity Studies

The chemical modification of this compound can lead to the synthesis of novel bioactive derivatives and analogs, which are valuable tools for structure-activity relationship (SAR) studies. These studies help in understanding the structural requirements for the biological activity of these molecules.

One important class of derivatives is the hydroxylated metabolites, also known as oxylipins. These can be synthesized through various methods, including enzymatic reactions (e.g., using lipoxygenases) or chemical synthesis. For example, the reaction of linoleic acid methyl ester with selenium dioxide has been shown to produce mono-hydroxylated derivatives. nih.gov A similar reaction with this compound would be expected to yield a mixture of hydroxylated products. These hydroxylated derivatives of linoleic acid have been shown to exhibit biological activities, including cytotoxic effects against cancer cell lines. nih.gov

By systematically modifying the structure of this compound, for example, by altering the position and geometry of the double bonds, changing the ester group, or introducing other functional groups, it is possible to probe the structural features that are critical for its biological effects. For instance, comparing the activity of different geometric isomers (e.g., 9Z,12Z; 9E,12E; 9E,12Z) can provide insights into the importance of the spatial arrangement of the molecule for its interaction with biological targets.

Table 2: Examples of Bioactive Derivatives from Linoleic Acid Isomers and their Potential Activities

| Derivative Class | Example | Potential Bioactivity |

| Hydroxylated derivatives | 13-hydroxy-9Z,11E-octadecadienoic acid methyl ester | Cytotoxicity against cancer cells |

| Hydroxylated derivatives | 9-hydroxy-10E,12Z-octadecadienoic acid methyl ester | Cytotoxicity against cancer cells |

Computational and Theoretical Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The biological activity of polyunsaturated fatty acid methyl esters is intrinsically linked to their three-dimensional structure, which is determined by the configuration of their double bonds. For Methyl (9Z,12E)-octadeca-9,12-dienoate, the combination of a cis (Z) bond at the 9th carbon and a trans (E) bond at the 12th carbon creates a unique molecular geometry.

The cis bond introduces a characteristic kink in the fatty acid chain, while the trans bond maintains a more linear conformation in that region of the molecule. This hybrid geometry results in a balance between flexibility and rigidity that is distinct from its other isomers, such as the all-cis methyl linoleate (B1235992) (9Z,12Z) or the all-trans methyl linoelaidate (9E,12E). These structural nuances are critical in determining how the molecule fits into the binding sites of enzymes and receptors, thus governing its biological function.

While specific QSAR models for this compound are not extensively documented in publicly available research, the principles of SAR suggest that its unique shape influences its activity. For instance, studies on related compounds indicate that the stereochemistry of the double bonds affects anti-inflammatory and antitumor properties. The differential spatial arrangement of this compound compared to its isomers is expected to lead to variations in the strength and nature of its interactions with biological targets. Computational techniques such as Density Functional Theory (DFT) have been used to analyze the electronic properties of methyl linoleate, reporting an energy gap of 5.33 eV, which is related to its biological activity. researchgate.net

Table 1: Comparative Structural Features of Linoleate Isomers

| Isomer | Configuration | Key Structural Feature |

| Methyl (9Z,12Z)-octadeca-9,12-dienoate | cis, cis | Both double bonds in cis configuration, leading to a more curved structure. |

| Methyl (9E,12Z)-octadeca-9,12-dienoate | trans, cis | trans at the 9th carbon and cis at the 12th. |

| This compound | cis, trans | A unique combination of a cis kink and a more linear trans segment. |

| Methyl (9E,12E)-octadeca-9,12-dienoate | trans, trans | Both double bonds in trans configuration, resulting in a more linear molecule. |

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on methyl esters of 9,12-octadecadienoic acid have explored their potential to interact with various protein targets.

One such study investigated the binding properties of 9,12-octadecadienoic acid methyl ester with the anticancer target enzyme Caspase 3. texilajournal.com Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis), and their activation is a key strategy in many cancer therapies. The in silico molecular docking study suggested that the methyl ester of 9,12-octadecadienoic acid can inhibit caspase-3, indicating its potential as a pro-apoptotic agent. texilajournal.com However, the specific isomer used in this study was not explicitly stated.

In another computational investigation, "Methyl Linoleate" was docked against the 4HOE receptor of Candida, a fungal pathogen. researchgate.netvistas.ac.in The study aimed to understand the stability of the protein-ligand complex. While this research highlights the potential for this class of molecules to act as antifungal agents, the term "Methyl Linoleate" typically refers to the (9Z,12Z) isomer, and the study did not specify the use of the (9Z,12E) isomer. The unique structural properties of this compound would likely result in a different binding mode and affinity compared to the all-cis isomer.

Molecular dynamics simulations, which provide information on the movement of atoms and molecules over time, are essential for understanding the stability and dynamics of ligand-protein complexes. Such simulations for this compound specifically are not widely available, representing an area for future research to explore the dynamic behavior of its interactions with biological targets.

In Silico Prediction of Biochemical Interactions and Enzyme Affinity

In silico methods are widely used to predict the biochemical interactions and enzyme affinities of small molecules. These predictions can help in identifying potential biological targets and understanding the mechanisms of action.

Computational studies using DFT have been employed to predict the chemical reactive sites of methyl linoleate. researchgate.net Molecular Electrostatic Potential (MEP) analysis, for example, can identify the electrophilic and nucleophilic sites on the molecule, which are crucial for its interaction with biological macromolecules. researchgate.netvistas.ac.in

Based on the activities of structurally related compounds, it is plausible to predict that this compound may have an affinity for enzymes involved in inflammatory pathways, such as lipoxygenases. For instance, hydroxylated derivatives of related polyunsaturated fatty acid methyl esters have shown inhibitory activity toward soybean lipoxygenase. nih.gov The specific geometry of the (9Z,12E) isomer would dictate its precise fit and affinity within the enzyme's active site.

The potential for this compound to be incorporated into cell membranes, thereby influencing membrane fluidity and function, is another area of in silico prediction. Its unique structure could affect lipid packing and the function of membrane-bound proteins. Furthermore, it could act as a precursor to bioactive lipid mediators that modulate various cellular signaling pathways.

Table 2: Summary of In Silico Predictions for Methyl Linoleate Isomers

| Computational Method | Predicted Interaction/Property | Potential Target/Effect | Note |

| Molecular Docking | Inhibition of Caspase 3 | Anticancer (pro-apoptotic) | Isomer not specified in the study. texilajournal.com |

| Molecular Docking | Binding to fungal receptor 4HOE | Antifungal (anti-Candida) | Study likely used the (9Z,12Z) isomer. researchgate.netvistas.ac.in |

| DFT/MEP Analysis | Prediction of chemical reactive sites | Understanding of interaction mechanisms | Provides insights into electrophilic and nucleophilic attacks. researchgate.net |

| SAR Inference | Inhibition of lipoxygenase | Anti-inflammatory | Inferred from the activity of structurally related compounds. nih.gov |

Occurrence in Natural Sources and Extracts

Identification in Plant Extracts and Biological Organisms

This specific isomer has been detected in a variety of organisms, highlighting its distribution across different biological kingdoms.

Table 1: Documented Occurrence of Methyl (9Z,12E)-octadeca-9,12-dienoate and Related Isomers in Specified Natural Sources

| Organism/Source | Compound Identified | Method of Identification | Reference |

| Ligularia narynensis (root) | (9Z,12E)-octadeca-9,12-dienoic acid | Gas Chromatography-Mass Spectrometry (GC-MS) | chemistry.kzresearchgate.netresearchgate.net |

| Pourthiaea arguta | Methyl octadeca-9,12-dienoate | Not specified | |

| Streptomyces piomogenus | Methyl octadeca-9,12-dienoate | Not specified | |

| Rosa beggeriana Schrenk (fruits) | 9,12-octadecadienoic acid (Z,Z)-methyl ester | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |

While the provided list of organisms for this article includes Deverra tortuosa, extensive searches of scientific literature did not yield specific evidence of this compound in this plant. Studies on the essential oil composition of Deverra tortuosa have identified a wide range of other compounds, primarily terpenoids, with no mention of this particular fatty acid methyl ester. researchgate.netmdpi.comresearchgate.netnih.govnih.gov

In a study of the chemical constituents of the roots of Ligularia narynensis, the free acid form, (9Z,12E)-octadeca-9,12-dienoic acid, was identified as a major component, constituting 16.7% of the hexane (B92381) extract. chemistry.kzresearchgate.netresearchgate.net The same study also identified ethyl (9Z,12Z)-octadeca-9,12-dienoate, indicating the presence of the linoleic acid backbone in various esterified forms within this plant. chemistry.kzresearchgate.netresearchgate.net Another investigation into the liposoluble constituents of Ligularia narynensis root also identified 9,12-Octadecadienoic acid (Z,Z)- as a significant component. kaznu.kz

The presence of "Methyl octadeca-9,12-dienoate" has been reported in both the plant Pourthiaea arguta and the bacterium Streptomyces piomogenus.

Research on the fruits and leaves of Rosa beggeriana Schrenk has led to the identification of a rich profile of fatty acids and their esters. mdpi.com Among these, the (Z,Z) isomer of 9,12-octadecadienoic acid methyl ester was detected, but not the specific (9Z,12E) isomer. mdpi.com The study did, however, isolate ethyl linoleate (B1235992). mdpi.com

Isolation and Purification Strategies from Natural Sources

The isolation and purification of specific fatty acid methyl esters like this compound from complex natural mixtures typically involve a multi-step process. The initial step is generally an extraction of lipids from the source material using a nonpolar solvent.

A common procedure for extracting fatty acids and their esters from plant material involves the use of solvents such as hexane or chloroform, followed by analysis using gas chromatography-mass spectrometry (GC-MS). chemistry.kzresearchgate.netkaznu.kz For the purification of the crude extract, open column chromatography is a frequently employed technique. mdpi.com

To obtain pure individual isomers of conjugated linoleic acids, more advanced chromatographic techniques are necessary. Silver-ion high-performance liquid chromatography (Ag+-HPLC) is a particularly powerful method for separating fatty acid isomers based on the number, position, and configuration of their double bonds. researchgate.netresearchgate.net This technique can be used to fractionate a mixture of CLA methyl esters, allowing for the isolation of the desired (9Z,12E) isomer. researchgate.net The separated fractions can then be analyzed by GC to confirm their purity. aocs.org

Base-catalyzed transesterification is a preferred method for preparing fatty acid methyl esters from lipids for analysis, as acid-catalyzed methods can lead to unwanted isomerization. pageplace.de

Role in Natural Product Chemistry and Biosynthesis

The biosynthesis of fatty acids in organisms like Streptomyces is a well-established process involving a Type II fatty acid synthase (FAS) system. nih.govnih.gov This system builds the fatty acid chain through the iterative addition of two-carbon units from malonyl-CoA. nih.govnih.govyoutube.comlibretexts.org The production of fatty acid methyl esters (FAMEs) in some bacteria, including Streptomyces, is thought to occur through the methylation of the fatty acid, a reaction that increases their volatility. nih.gov In some actinomycetes, it has been shown that the methyl group for FAMEs is derived from S-adenosyl methionine (SAM).

The specific enzymatic machinery that leads to the formation of the (9Z,12E) conjugated double bond system from the common linoleic acid, which has a (9Z,12Z) configuration, involves isomerase enzymes. While the general biosynthesis of conjugated linoleic acids (CLAs) is an active area of research, the precise enzymes and mechanisms responsible for producing the (9Z,12E) isomer in the specified organisms have not been fully elucidated in the reviewed literature.

In the context of natural product chemistry, the identification of specific isomers like this compound is crucial. Different isomers of CLAs can exhibit distinct biological activities. Fatty acid esters of hydroxy fatty acids (FAHFAs), a related class of lipids, are noted for their anti-inflammatory and anti-diabetic effects, underscoring the therapeutic potential of lipid derivatives. nih.govmdpi.com The profiling of FAMEs is also utilized as a chemotaxonomic tool for the identification and classification of microorganisms. researchgate.net

Emerging Research Directions and Future Perspectives

Advanced Biochemical Reagents and Probes in Biological Systems

Methyl (9Z,12E)-octadeca-9,12-dienoate serves as a valuable biochemical reagent, primarily utilized as a reference standard in the analytical separation and identification of fatty acid isomers. Its distinct cis/trans conjugated double bond configuration makes it an important tool for researchers studying the metabolism and biological activity of conjugated linoleic acids.

In laboratory settings, the pure form of this compound is essential for the accurate calibration of analytical instruments, such as gas chromatographs (GC) and high-performance liquid chromatographs (HPLC). By using this compound as a standard, researchers can distinguish it from other CLA isomers, like the more common (9Z,12Z) form, in complex biological samples. This differentiation is critical, as the geometric and positional differences between isomers can lead to substantial variations in their biological effects.

While the broader family of CLAs is investigated for roles in modulating inflammatory pathways and lipid metabolism, the specific function of the (9Z,12E) isomer is an active area of investigation. Its availability as a high-purity biochemical reagent is a prerequisite for conducting studies to elucidate its precise mechanisms of action and to explore its potential as a probe for understanding fatty acid-protein interactions and signaling pathways.

Applications in Lipid Nanoparticle Development

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of therapeutics, including mRNA vaccines and gene therapies. nih.gov The composition of these nanoparticles is critical to their success, and research into novel lipid components is a rapidly advancing field. dionamix.com LNPs are typically composed of four main components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEG-lipid conjugate. nih.gov

The ionizable lipid is arguably the most crucial component, responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. nih.gov The structure of this lipid, particularly its hydrophobic tails, significantly influences the efficacy of the nanoparticle. Research has shown that lipids incorporating unsaturated fatty acid tails, such as those derived from linoleic acid, can enhance the fusogenicity and potency of LNPs. nih.gov For instance, the development of highly effective ionizable lipids like DLin-MC3-DMA, which contains two linoleyl tails, was a landmark achievement in the field. nih.gov

Role in Materials Science and Corrosion Inhibition Research

The exploration of fatty acid methyl esters (FAMEs) in materials science extends to their potential as biodegradable and renewable resources for various applications. While FAMEs are widely known as components of biodiesel, their utility in other areas is being investigated. One such area is the development of corrosion inhibitors, particularly for protecting metals in acidic or saline environments.

The mechanism of corrosion inhibition by organic molecules often involves the adsorption of the molecule onto the metal surface, forming a protective barrier that prevents contact with corrosive agents. The efficiency of this barrier can be influenced by the molecule's structure, including the length of its hydrocarbon chain and the presence of functional groups or double bonds that can interact with the metal surface.

Currently, there is limited specific research available in peer-reviewed literature that focuses on this compound for applications in materials science or as a corrosion inhibitor. The study of its isomers and related FAMEs suggests potential, but dedicated research is needed to evaluate the specific properties and performance of the (9Z,12E) isomer in these contexts. Future research could investigate its adsorption isotherms, protective efficiency, and mechanism of action on different metal surfaces, potentially opening new avenues for its use as a green corrosion inhibitor.

Integration with Omics Technologies for Comprehensive Biological Analysis

The study of fatty acids and their metabolites has been greatly enhanced by the application of omics technologies, particularly lipidomics and metabolomics. These approaches allow for a comprehensive and high-throughput analysis of lipids in biological systems. This compound is central to these analyses, not as a direct therapeutic, but as a key analyte and a derivative necessary for analytical detection.

In lipidomics studies, fatty acids are typically extracted from biological samples (e.g., plasma, tissues) and then derivatized to make them suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov The most common derivatization method is methylation, which converts fatty acids into their more volatile fatty acid methyl esters (FAMEs). nih.gov Therefore, the analysis of (9Z,12E)-octadecadienoic acid within a biological sample involves its conversion to this compound.

The table below outlines the typical workflow for the analysis of this compound in a lipidomics study.

| Step | Description | Purpose |

| 1. Sample Collection | Biological samples (e.g., blood, adipose tissue) are collected. | To obtain the biological matrix containing the lipids of interest. |

| 2. Lipid Extraction | Lipids are extracted from the sample using organic solvents. | To isolate the total lipid fraction from other cellular components. |

| 3. Methylation | The extracted fatty acids are converted to Fatty Acid Methyl Esters (FAMEs). | To increase the volatility of the fatty acids for GC analysis. nih.gov |

| 4. GC-MS Analysis | The FAMEs mixture is injected into a Gas Chromatograph coupled with a Mass Spectrometer. | To separate the individual FAMEs, including this compound, and identify them based on retention time and mass spectrum. nih.gov |

| 5. Data Analysis | The resulting data is processed to identify and quantify the specific isomers. | To determine the concentration and relative abundance of the target compound and relate it to the biological state. |

This analytical workflow underscores the integral role of this compound in advanced biological research enabled by omics technologies.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Methyl (9Z,12E)-octadeca-9,12-dienoate, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via acylation of (9Z,12E)-octadeca-9,12-dienoic acid with methanol. A common protocol involves reacting the acid chloride derivative of the dienoic acid with methanol in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0°C. Reaction completion is monitored by TLC, and purification is achieved via flash chromatography using hexane-ethyl acetate gradients .

- Optimization : Adjusting stoichiometric ratios (e.g., 1.2 eq. of base) and maintaining anhydrous conditions minimizes side reactions. Catalytic use of DMAP (dimethylaminopyridine) may enhance acylation efficiency.

Q. How can this compound be distinguished from its (9Z,12Z) isomer using analytical techniques?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-WAX) resolves geometric isomers based on retention time differences. For example, the (9Z,12E) isomer elutes later than the (9Z,12Z) form due to reduced polarity from the trans double bond .

- Confirmation : Nuclear magnetic resonance (NMR) spectroscopy identifies double-bond geometry via coupling constants (J = 10–12 Hz for trans; J = 14–16 Hz for cis).

Q. What physicochemical properties (e.g., density, solubility) are critical for experimental handling?

- Density : Experimental density at 303.15 K is 0.8792 g/cm³, validated via group contribution methods (GCVOL) with <1% deviation from predicted values .

- Solubility : The compound is insoluble in water but miscible with ethanol, ether, and dimethylformamide. Solubility in lipid matrices is critical for formulation studies .

Advanced Research Questions

Q. How does this compound participate in fungal-nematode interactions, and what experimental models validate its signaling role?

- Biological Role : The compound is upregulated in Arthrobotrys oligospora during nematode contact, suggesting a role in pathogenicity or defense. It is detected via GC-MS in fungal metabolomes after co-culturing with nematodes .

- Validation : Knockout strains of the fungus lacking Δ12-desaturase (DsFAD2-1) show reduced nematode trapping efficiency, linking its biosynthesis to ecological interactions .

Q. What computational approaches predict the thermodynamic and kinetic stability of this compound under oxidative conditions?

- Methodology : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for allylic hydrogen atoms, predicting oxidation susceptibility. Molecular dynamics simulations model lipid peroxidation kinetics in membrane environments .

- Experimental Correlation : Accelerated oxidation assays (e.g., Rancimat) coupled with GC-MS quantify degradation products like hydroperoxides, aligning with computational predictions .

Q. How do stereochemical variations in this compound affect its bioactivity in pharmacological studies?

- Case Study : The (9Z,12E) isomer demonstrates higher anti-inflammatory activity in RAW 264.7 macrophage models compared to the (9Z,12Z) form. Activity is quantified via nitric oxide (NO) inhibition assays and cytokine profiling (ELISA) .

- Mechanistic Insight : Molecular docking reveals stronger binding of the (9Z,12E) isomer to cyclooxygenase-2 (COX-2), correlating with enhanced potency .

Q. What enzymatic pathways regulate the biosynthesis of this compound in plant and fungal systems?

- Key Enzyme : Δ12-desaturase (DsFAD2-1) catalyzes the introduction of the 12E double bond in linoleic acid precursors. The reaction requires ferrocytochrome b₅ and O₂ as co-substrates .

- Heterologous Expression : Recombinant expression of DsFAD2-1 in Saccharomyces cerevisiae confirms enzyme specificity using lipidomics and isotopic labeling (¹³C-glucose tracing) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid ester hydrolysis .

- Analysis : Use GC-MS with derivatization (e.g., methyl esterification) for trace detection in biological matrices .

- Bioactivity : Combine in vitro assays (e.g., MTT for cytotoxicity) with in silico ADMET profiling to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.